
1-Piperazinecarboxamide, 4-acetyl-
描述
1-Piperazinecarboxamide, 4-acetyl- (1-PCA) is an organic compound with a wide range of applications in the fields of medicine, agriculture, and biochemistry. It is an important intermediate in the synthesis of many pharmaceuticals, agrochemicals, and other compounds. In addition, it has been studied for its potential use in cancer therapy and other medical applications.
作用机制
The mechanism of action of 1-Piperazinecarboxamide, 4-acetyl- is not fully understood. However, it is thought to act by inhibiting the activity of enzymes involved in the synthesis of DNA, RNA, and proteins. In addition, 1-Piperazinecarboxamide, 4-acetyl- may act as an inhibitor of cell proliferation and as an inducer of apoptosis.
Biochemical and Physiological Effects
1-Piperazinecarboxamide, 4-acetyl- has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 1-Piperazinecarboxamide, 4-acetyl- can inhibit the activity of enzymes involved in the synthesis of DNA, RNA, and proteins. In addition, 1-Piperazinecarboxamide, 4-acetyl- has been shown to induce apoptosis in cancer cells, inhibit the growth of cancer cells, and inhibit angiogenesis.
实验室实验的优点和局限性
1-Piperazinecarboxamide, 4-acetyl- has several advantages for use in lab experiments. It is relatively easy to synthesize, and it can be used in a variety of applications. In addition, it is relatively stable and has a low toxicity. However, 1-Piperazinecarboxamide, 4-acetyl- also has some limitations. For example, it can be expensive to synthesize, and it can be difficult to purify.
未来方向
1-Piperazinecarboxamide, 4-acetyl- has many potential applications in the fields of medicine, agriculture, and biochemistry. Future research could focus on further exploring its potential use in cancer therapy and other medical applications. In addition, further research could investigate its potential use as an anti-inflammatory agent and as an inhibitor of angiogenesis. Finally, research could investigate its potential use in the synthesis of other compounds.
科学研究应用
1-Piperazinecarboxamide, 4-acetyl- has been studied for its potential use in cancer therapy and other medical applications. It has been shown to inhibit the growth of several types of cancer cells in vitro, including ovarian, cervical, and breast cancer cells. In addition, 1-Piperazinecarboxamide, 4-acetyl- has been studied for its potential use as an anti-inflammatory agent and as an inhibitor of angiogenesis.
属性
IUPAC Name |
4-acetylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O2/c1-6(11)9-2-4-10(5-3-9)7(8)12/h2-5H2,1H3,(H2,8,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBVCCTKTVHHAAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20406601 | |
| Record name | 1-Piperazinecarboxamide, 4-acetyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20406601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Piperazinecarboxamide, 4-acetyl- | |
CAS RN |
98337-79-2 | |
| Record name | 1-Piperazinecarboxamide, 4-acetyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20406601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


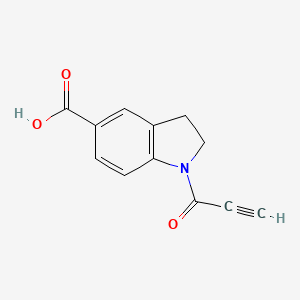
![[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]methanamine](/img/structure/B6613985.png)
![1-[4-(trifluoromethyl)phenyl]-1H-1,3-benzodiazol-2-amine](/img/structure/B6613993.png)
![3-{[1-(5-methylthiophen-2-yl)ethyl]amino}propan-1-ol](/img/structure/B6613995.png)
![N-[(4-bromo-2-thienyl)methyl]-N-methylbenzamide](/img/structure/B6614004.png)

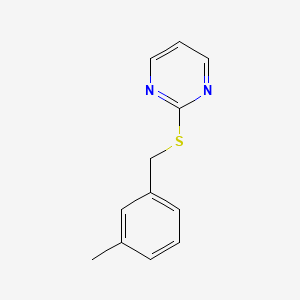

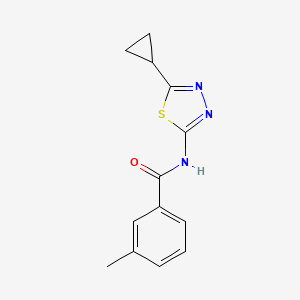
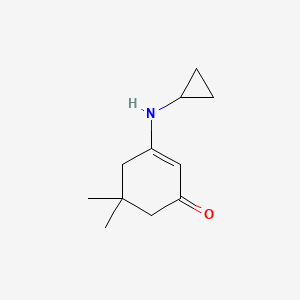
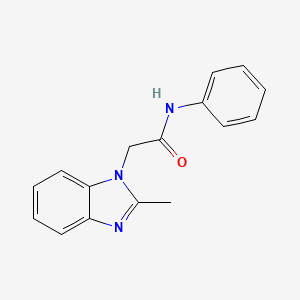
![3,4-dichloro-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B6614066.png)
